
2-(1-Methylcyclopropyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclopropyl)piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClN It is a derivative of piperidine, a six-membered heterocyclic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with piperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylcyclopropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of 2-(1-Methylcyclopropyl)piperidine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
2-(1-Methylcyclopropyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methylcyclopropyl)piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by acting on receptors in the central nervous system. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Methylpiperidine: A methylated derivative with similar applications.
Cyclopropylamine: Shares the cyclopropyl group but differs in its overall structure and reactivity.
Uniqueness
2-(1-Methylcyclopropyl)piperidine hydrochloride is unique due to the presence of both the cyclopropyl and piperidine moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H18ClN |
|---|---|
Poids moléculaire |
175.70 g/mol |
Nom IUPAC |
2-(1-methylcyclopropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-9(5-6-9)8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H |
Clé InChI |
HBOXYLXBCXAXRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2CCCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


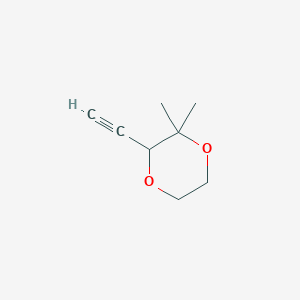
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)
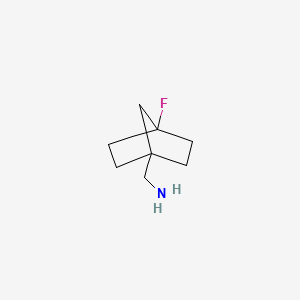
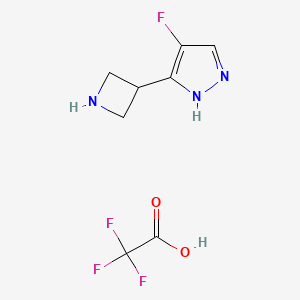


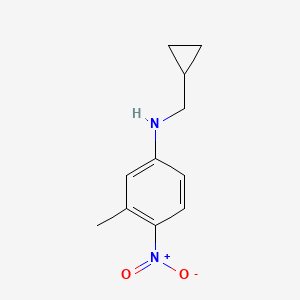
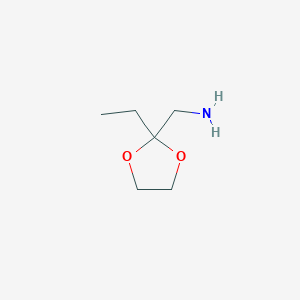
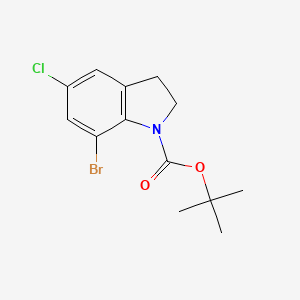

![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
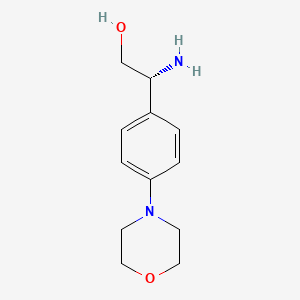
![N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B13505313.png)
